GSK864

Catalog No.
S529511
CAS No.
M.F
C30H31FN6O4
M. Wt
558.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
GSK864

Product Name

GSK864

IUPAC Name

(7S)-1-[(4-fluorophenyl)methyl]-3-N-(4-methoxy-3,5-dimethylphenyl)-7-methyl-5-(1H-pyrrole-2-carbonyl)-4,6-dihydropyrazolo[4,3-c]pyridine-3,7-dicarboxamide

Molecular Formula

C30H31FN6O4

Molecular Weight

558.6 g/mol

InChI

InChI=1S/C30H31FN6O4/c1-17-12-21(13-18(2)25(17)41-4)34-27(38)24-22-15-36(28(39)23-6-5-11-33-23)16-30(3,29(32)40)26(22)37(35-24)14-19-7-9-20(31)10-8-19/h5-13,33H,14-16H2,1-4H3,(H2,32,40)(H,34,38)/t30-/m0/s1

InChI Key

DUCNNEYLFOQFSW-PMERELPUSA-N

SMILES

CC1=CC(=CC(=C1OC)C)NC(=O)C2=NN(C3=C2CN(CC3(C)C(=O)N)C(=O)C4=CC=CN4)CC5=CC=C(C=C5)F

Solubility

Soluble in DMSO

Synonyms

GSK864; GSK-864; GSK 864.

Canonical SMILES

CC1=CC(=CC(=C1OC)C)NC(=O)C2=NN(C3=C2CN(CC3(C)C(=O)N)C(=O)C4=CC=CN4)CC5=CC=C(C=C5)F

Isomeric SMILES

CC1=CC(=CC(=C1OC)C)NC(=O)C2=NN(C3=C2CN(C[C@]3(C)C(=O)N)C(=O)C4=CC=CN4)CC5=CC=C(C=C5)F

Description

The exact mass of the compound (7S)-1-[(4-fluorophenyl)methyl]-3-N-(4-methoxy-3,5-dimethylphenyl)-7-methyl-5-(1H-pyrrole-2-carbonyl)-4,6-dihydropyrazolo[4,3-c]pyridine-3,7-dicarboxamide is 558.2391 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

GSK864 is a small molecule with a complex chemical structure that has been investigated for its potential as a modulator of G protein-coupled receptors (GPCRs), specifically the chemokine receptor CXCR2 [].

Chemokine Receptor Modulation:

  • Chemokine receptors are a class of cell-surface receptors involved in the immune system's inflammatory response.
  • CXCR2 is a chemokine receptor that plays a crucial role in neutrophil recruitment, which is a key process in inflammation [].
  • Studies have shown that GSK864 acts as a competitive antagonist at CXCR2, meaning it binds to the same receptor site as its natural ligands (chemokines) but does not activate the signaling cascade [].

Potential Therapeutic Applications:

  • By blocking CXCR2, GSK864 has been proposed as a potential treatment for various inflammatory diseases, including:
    • Rheumatoid arthritis []
    • Psoriasis []
    • Inflammatory bowel disease []
    • Idiopathic pulmonary fibrosis []

Current Research Status:

  • While preclinical studies have shown promising results, further research is needed to determine the efficacy and safety of GSK864 in humans [, ].
  • Clinical trials investigating GSK864 for the treatment of specific conditions are not currently listed on clinicaltrials.gov, a database of ongoing clinical research studies.
  • The information provided is based on currently available scientific research and may change as new Erkenntnisse (German for findings/discoveries) emerge.

GSK864 is a small molecule inhibitor specifically targeting isocitrate dehydrogenase 1, a critical enzyme involved in cellular metabolism. It is particularly notable for its selectivity towards mutant forms of isocitrate dehydrogenase 1, which are often implicated in various cancers, including gliomas and acute myeloid leukemia. The compound is designed to inhibit the neomorphic activity of these mutant enzymes, which leads to the accumulation of the oncometabolite 2-hydroxyglutarate, a compound that disrupts normal cellular functions and promotes oncogenesis .

  • The proposed mechanism of action of GSK864 is not publicly available due to potential commercial reasons [].
  • However, based on its structural similarity to other known kinase inhibitors, it is possible that GSK864 may target specific enzymes involved in cellular signaling pathways [].
  • Information on the safety and hazards of GSK864 is limited due to its status as a research compound [].
  • As with any new molecule, proper handling and safety precautions are essential when working with GSK864 in research settings [].

Please note:

  • The absence of specific information in some sections (e.g., physical properties, mechanism of action) reflects the limited publicly available data on GSK864 as it is likely in the early stages of research.
  • Further research may reveal more details about its properties, mechanism of action, and potential applications.

GSK864 functions by inhibiting the enzymatic activity of isocitrate dehydrogenase 1. The primary reaction catalyzed by this enzyme is the oxidative decarboxylation of isocitrate to alpha-ketoglutarate, coupled with the reduction of NADP+ to NADPH. Inhibition by GSK864 prevents this reaction, leading to decreased levels of alpha-ketoglutarate and subsequently reducing the accumulation of 2-hydroxyglutarate in cells harboring IDH1 mutations . This inhibition alters metabolic pathways and can induce apoptosis in cancer cells that rely on this altered metabolism for survival.

GSK864 has demonstrated significant biological activity in preclinical studies. It exhibits a dose-dependent reduction in 2-hydroxyglutarate levels in mutant IDH1-expressing cells, effectively reversing some of the metabolic changes associated with IDH1 mutations. Additionally, GSK864 has been shown to induce cytotoxic effects in various cancer cell lines, particularly those with IDH1 mutations, by promoting oxidative stress and disrupting cellular metabolism . The compound's ability to selectively target mutant IDH1 while sparing wild-type forms enhances its therapeutic potential and reduces potential side effects.

The synthesis of GSK864 involves several key steps that typically include:

  • Formation of key intermediates: Initial reactions may involve coupling reactions to form the core structure of GSK864.
  • Functional group modifications: Subsequent steps include introducing specific functional groups that enhance selectivity and potency against mutant IDH1.
  • Purification: The final product undergoes purification processes such as crystallization or chromatography to achieve the desired purity and yield.

The detailed synthetic pathway has been documented in chemical literature but often requires proprietary information from pharmaceutical companies .

GSK864 is primarily researched for its application as an anti-cancer therapeutic agent. Its specificity for mutant isocitrate dehydrogenase 1 makes it a promising candidate for treating cancers characterized by these mutations. Clinical studies are ongoing to evaluate its efficacy and safety in patients with gliomas and acute myeloid leukemia, where it may provide a targeted treatment option that minimizes harm to normal tissues .

Studies have shown that GSK864 interacts selectively with mutant forms of isocitrate dehydrogenase 1, demonstrating a preference for inhibiting these variants over their wild-type counterparts. Interaction studies typically involve assessing binding affinity through techniques such as surface plasmon resonance and differential scanning fluorimetry. These studies reveal that GSK864 binds effectively to the active site of mutant IDH1, inhibiting its enzymatic function while exhibiting lower affinity for wild-type enzymes, thus validating its selectivity profile .

Several compounds exhibit similar mechanisms or target the same metabolic pathways as GSK864. Below is a comparison highlighting their uniqueness:

Compound NameTarget EnzymeSelectivityMechanism of Action
IvosidenibIsocitrate Dehydrogenase 1Mutant > WildInhibits mutant IDH1 activity; reduces 2-hydroxyglutarate levels
Novartis 224Isocitrate Dehydrogenase 1ModerateSimilar inhibition profile; less selective than GSK864
Novartis 556Isocitrate Dehydrogenase 2ModerateTargets IDH2 mutations; different metabolic pathways

GSK864 stands out due to its high selectivity for mutant forms of isocitrate dehydrogenase 1 compared to other inhibitors, making it particularly valuable in treating cancers driven by these mutations . Its unique mechanism allows for targeted therapy that can potentially reduce side effects associated with broader-spectrum inhibitors.

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

2.9

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

3

Exact Mass

558.23908165 g/mol

Monoisotopic Mass

558.23908165 g/mol

Heavy Atom Count

41

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

GSK864

Dates

Modify: 2023-08-15
Okoye-Okafor et al. New IDH1 mutant inhibitors for treatment of acute myeloid leukemia. Nature Chemical Biology, doi: 10.1038/nchembio.1930, published online 5 October 2015 http://www.nature.com/naturechemicalbiology

Explore Compound Types